molecular formula C6H7N4O2+ B14461217 4-ethoxycarbonyl-1H-pyrazole-5-diazonium CAS No. 73981-24-5

4-ethoxycarbonyl-1H-pyrazole-5-diazonium

Cat. No.: B14461217
CAS No.: 73981-24-5
M. Wt: 167.15 g/mol
InChI Key: WOHJVWMEKKUYHC-UHFFFAOYSA-O
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Description

4-Ethoxycarbonyl-1H-pyrazole-5-diazonium is a diazonium compound derived from pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium typically involves the diazotization of 4-ethoxycarbonyl-3-methyl-1H-pyrazole. This process is carried out by treating the pyrazole derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures . The reaction conditions must be carefully controlled to ensure the stability of the diazonium compound, as it can decompose at higher temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of diazonium salt production apply. These include maintaining low temperatures and using stabilizing agents to prevent decomposition. The compound can be produced in batch processes, with careful monitoring of reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-1H-pyrazole-5-diazonium undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.

    Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.

    Reduction Reactions: Sodium sulfite or other reducing agents are commonly used.

Major Products Formed

    Substitution Reactions: Halogenated pyrazoles, hydroxypyrazoles, and cyanopyrazoles.

    Coupling Reactions: Azo compounds with various substituents.

    Reduction Reactions: Hydrazine derivatives.

Mechanism of Action

The mechanism of action of 4-ethoxycarbonyl-1H-pyrazole-5-diazonium involves its ability to form reactive intermediates, such as free radicals and electrophiles, which can interact with various molecular targets. The diazonium group is highly reactive and can undergo substitution or coupling reactions, leading to the formation of new compounds with different biological activities . The specific molecular targets and pathways involved depend on the nature of the substituents and the type of reaction it undergoes.

Properties

CAS No.

73981-24-5

Molecular Formula

C6H7N4O2+

Molecular Weight

167.15 g/mol

IUPAC Name

4-ethoxycarbonyl-1H-pyrazole-5-diazonium

InChI

InChI=1S/C6H6N4O2/c1-2-12-6(11)4-3-8-10-5(4)9-7/h3H,2H2,1H3/p+1

InChI Key

WOHJVWMEKKUYHC-UHFFFAOYSA-O

Canonical SMILES

CCOC(=O)C1=C(NN=C1)[N+]#N

Origin of Product

United States

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